Maleimide-NH-PEG12-CH2CH2COONHS Ester
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Overview
Description
Maleimide-NH-PEG12-CH2CH2COONHS Ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group reacts with thiol groups in biomolecules, while the NHS ester reacts with amines to form stable bioconjugates . This compound is widely used in bioconjugation, crosslinking, and PEGylation applications due to its ability to form stable linkages with both thiol and amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the reaction of maleimide with PEG12 and NHS ester. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or dimethylformamide.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Maleimide-NH-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Common Reagents and Conditions
Reagents: Common reagents include primary amines and thiol-containing compounds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Scientific Research Applications
Maleimide-NH-PEG12-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups to form thioether linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to act as a versatile linker in bioconjugation and crosslinking applications.
Comparison with Similar Compounds
Similar Compounds
Maleimide-NH-PEG8-CH2CH2COOH: Contains a shorter PEG chain and a carboxylic acid group instead of an NHS ester.
Maleimide-NH-PEG8-CH2CH2COONHS Ester: Similar structure but with a shorter PEG chain.
Uniqueness
Maleimide-NH-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring longer spacer arms and enhanced solubility .
Properties
Molecular Formula |
C39H64N2O19 |
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Molecular Weight |
864.9 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H64N2O19/c42-33-1-2-34(43)39(33)60-38(47)6-9-48-11-13-50-15-17-52-19-21-54-23-25-56-27-29-58-31-32-59-30-28-57-26-24-55-22-20-53-18-16-51-14-12-49-10-7-40-35(44)5-8-41-36(45)3-4-37(41)46/h3-4,39H,1-2,5-32H2,(H,40,44) |
InChI Key |
JARDBUWKTUJRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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